molecular formula C6H12ClNO2S B1340789 Azepane-1-sulfonyl chloride CAS No. 41483-72-1

Azepane-1-sulfonyl chloride

Cat. No. B1340789
CAS RN: 41483-72-1
M. Wt: 197.68 g/mol
InChI Key: XLZNMEMFFRNANZ-UHFFFAOYSA-N
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Description

Azepane-1-sulfonyl chloride is a chemical compound with the empirical formula C6H12ClNO2S and a molecular weight of 197.68 . It is a solid substance and is used by early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

Azepane-based compounds have gained significant interest due to their diverse range of pharmacological activities . The synthesis of the azepane ring is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .


Molecular Structure Analysis

The molecular structure of Azepane-1-sulfonyl chloride can be represented by the SMILES string ClS(=O)(=O)N1CCCCCC1 . The InChI code for the compound is 1S/C6H12ClNO2S/c7-11(9,10)8-5-3-1-2-4-6-8/h1-6H2 .


Physical And Chemical Properties Analysis

Azepane-1-sulfonyl chloride is a solid substance . It has a molecular weight of 197.68 g/mol . The compound’s density is predicted to be approximately 1.3 g/mL .

Future Directions

Azepane-based compounds continue to play a significant role in medicinal chemistry due to their diverse biological activities . The development of new, less toxic, low-cost, and highly active azepane-containing analogs is a hot research topic in medicinal chemistry .

Relevant Papers

A review titled “Pharmaceutical significance of azepane based motifs for drug discovery: A critical review” discusses the recent developments of azepane-based compounds in a wide range of therapeutic applications . The review also describes the structure-activity relationship (SAR) and molecular docking studies of potential bioactive compounds for future discovery of suitable drug candidates .

properties

IUPAC Name

azepane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2S/c7-11(9,10)8-5-3-1-2-4-6-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZNMEMFFRNANZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274641
Record name Hexahydro-1H-azepine-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41483-72-1
Record name Hexahydro-1H-azepine-1-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41483-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-1H-azepine-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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